molecular formula C14H11ClN2 B3345470 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine CAS No. 1055025-27-8

2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No. B3345470
CAS RN: 1055025-27-8
M. Wt: 242.7 g/mol
InChI Key: JLFSJUSWARPDMD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine (abbreviated as 4-Cl-MeIQ) is a heterocyclic aromatic compound that belongs to the family of heterocyclic amines (HCAs). HCAs are formed during the cooking of meat and fish at high temperatures, particularly when grilled or barbecued. 4-Cl-MeIQ is one of the most potent HCAs and has been identified as a potential human carcinogen.

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine, which includes “2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is useful in the development of new drugs and therapies.

Material Science

The structural character of imidazopyridine makes it useful in material science . It can be used in the development of new materials with unique properties.

Catecholase Catalyst

Imidazopyridine derivatives, when combined with copper (II) salts, have been found to be highly effective for catecholase . This principle is based on the oxidation reaction of catechol to o-quinone .

Synthetic Organic Chemistry

The compound “(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine”, also known as S-2-CPPMP, is a novel pyridine-based compound that has been studied for its use in synthetic organic chemistry.

Biochemistry

S-2-CPPMP has also been studied for its potential applications in biochemistry. It can be used in various biochemical reactions and processes.

Pharmacology

S-2-CPPMP has potential applications in pharmacology. It can be used in the development of new drugs and therapies.

Optical Switching

Organic molecules, including imidazopyridine derivatives, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching .

Memory Devices

Imidazopyridine derivatives can be used in the development of memory devices . They can be used to improve the performance and efficiency of these devices.

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFSJUSWARPDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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